molecular formula C19H18N6O3 B2699490 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine CAS No. 899725-94-1

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2699490
CAS No.: 899725-94-1
M. Wt: 378.392
InChI Key: IKYQEDVOLURXAA-UHFFFAOYSA-N
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Description

The target compound, 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine, is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 1,2,4-oxadiazole moiety. The triazole ring is functionalized at the 1-position with a 4-methoxyphenyl group and at the 4-position with a 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl substituent.

Properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-3-27-15-8-4-12(5-9-15)18-21-19(28-23-18)16-17(20)25(24-22-16)13-6-10-14(26-2)11-7-13/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYQEDVOLURXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Formation of the Triazole Ring: The triazole ring is usually formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, inhibiting their function or altering their activity.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Isomer: 1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine

This isomer (RN: 892747-12-5) swaps the ethoxy and methoxy groups between the triazole and oxadiazole rings. While the molecular formula (C₁₉H₁₈N₆O₃) remains identical, the altered substituent positions lead to distinct electronic and steric profiles. Computational studies suggest that the methoxy group at the triazole’s 1-position (para to the triazole) may enhance solubility compared to the ethoxy analogue, though experimental data on solubility differences are lacking .

Substituted Triazole Derivatives

4-(3-Chlorophenyl)-1-(4-Methoxyphenyl)-1H-1,2,3-Triazol-5-Amine (9b)

This derivative replaces the oxadiazole moiety with a 3-chlorophenyl group. NMR data (¹H and NOESY) reveal conformational rigidity due to the planar chlorophenyl ring, contrasting with the oxadiazole-containing target compound’s flexibility. The chloro substituent increases lipophilicity (ClogP: 3.2 vs.

1-(4-Methoxyphenyl)-4-(p-Tolyl)-1H-1,2,3-Triazol-5-Amine

Synthesized via a Cu-catalyzed cycloaddition, this compound lacks the oxadiazole ring but retains the 4-methoxyphenyl group. Its simpler structure enables high yields (quantitative in some cases) and demonstrates the role of the oxadiazole in steric hindrance during synthesis .

Oxadiazole-Modified Analogues

1-(3,5-Dimethylphenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (E595-0525)

This analogue substitutes the 4-methoxyphenyl group with a 3,5-dimethylphenyl moiety. The methyl groups increase hydrophobicity (ClogP: 4.1 vs. 3.5 for the target compound), which may improve blood-brain barrier penetration but reduce solubility. Pharmacological screening data indicate moderate antiproliferative activity (IC₅₀: 12 µM vs. HeLa cells), though direct comparisons with the target compound are unavailable .

1-(4-Ethoxyphenyl)-4-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine

Replacing the 4-methoxyphenyl with a pyridinyl group introduces a basic nitrogen, enhancing water solubility (logS: -3.2 vs. -4.1 for the target compound).

Halogen-Substituted Analogues

1-(3-Chlorophenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (E595-0517)

This chloro-substituted derivative (Mol. Weight: 382.81) exhibits increased molecular polarity due to the electronegative chlorine atom. Preliminary stability studies suggest reduced photodegradation compared to methoxy analogues, likely due to decreased electron-donating effects .

1-(5-Chloro-2-Methylphenyl)-4-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (E595-0455)

Molecular docking studies suggest stronger interactions with kinase active sites compared to non-halogenated analogues .

Crystallographic Analysis

The SHELX software suite (SHELXL, SHELXS) has been widely used to resolve crystal structures of triazole-oxadiazole hybrids. For example, ORTEP-3 visualizations confirm planar geometries for the oxadiazole ring, with bond angles deviating <2° from ideal values .

Data Table: Key Parameters of Analogues

Compound Name Molecular Formula Molecular Weight Substituents (Triazole/Oxadiazole) Notable Properties Reference
Target Compound C₁₉H₁₈N₆O₃ 378.39 4-Methoxyphenyl / 3-(4-Ethoxyphenyl) High synthetic yield (>90%)
1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (Isomer) C₁₉H₁₈N₆O₃ 378.39 4-Ethoxyphenyl / 3-(4-Methoxyphenyl) Lower solubility predicted
E595-0525 C₂₀H₂₀N₆O₂ 382.81 3,5-Dimethylphenyl / 3-(4-Ethoxyphenyl) Moderate antiproliferative activity
E595-0517 C₁₈H₁₅ClN₆O₂ 382.81 3-Chlorophenyl / 3-(4-Ethoxyphenyl) Enhanced photostability
1-(4-Ethoxyphenyl)-4-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine C₁₇H₁₅N₇O₂ 349.35 4-Ethoxyphenyl / 3-(Pyridin-4-yl) Improved water solubility

Biological Activity

The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a novel organic molecule that incorporates multiple pharmacologically relevant structural motifs, including oxadiazole and triazole rings. These features are known to confer a range of biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H22N6O3\text{C}_{20}\text{H}_{22}\text{N}_{6}\text{O}_{3}

This includes:

  • An oxadiazole ring known for its diverse biological activities.
  • A triazole moiety that enhances bioactivity through its ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains:

Bacterial StrainActivity Level (MIC)Reference
Staphylococcus aureusModerate to High
Escherichia coliModerate
Pseudomonas aeruginosaLow

In studies conducted by Dhumal et al. (2016), derivatives of oxadiazoles showed strong inhibition against Mycobacterium bovis, indicating potential for development as antitubercular agents .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Research into related oxadiazole derivatives has indicated that they can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Inhibition of specific enzymes involved in cell cycle regulation.
  • Cell Lines Tested : Studies have been conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines.

In a comparative study, compounds with similar structures demonstrated IC50 values in the micromolar range against these cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have been well-documented. The compound has shown promising results in reducing inflammation markers in vitro:

Inflammatory MarkerEffectReference
TNF-alphaDecreased
IL-6Decreased

These findings support the hypothesis that the compound may modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Antitubercular Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. The most potent compounds showed MIC values as low as 4 µM against resistant strains .
  • Antimicrobial Efficacy : A study involving a library of oxadiazole derivatives revealed that certain substitutions significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : In vitro assays on triazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating a potential pathway for further drug development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine?

  • Methodology : The synthesis typically involves:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a hydrazide with a carboxylic acid derivative under reflux conditions (e.g., POCl₃ as a catalyst) .
  • Step 2 : Introduction of the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC/"click chemistry") using a terminal alkyne and an azide precursor .
  • Step 3 : Functionalization of the aromatic rings via nucleophilic substitution (e.g., ethoxy/methoxy groups introduced using alkyl halides and base) .
    • Critical Parameters : Solvent choice (e.g., DMF for substitution reactions), temperature control (±5°C), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • NMR Analysis :

  • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 4.0–4.5 ppm (OCH₂CH₃ and OCH₃), and δ 5.2–5.5 ppm (triazole NH₂) .
  • ¹³C NMR : Signals for oxadiazole (C=N at ~165 ppm) and triazole (C-N at ~150 ppm) carbons .
    • IR : Stretches at 1600–1650 cm⁻¹ (C=N), 1250–1300 cm⁻¹ (C-O in ethers) .
    • HRMS : Molecular ion peak matching the exact mass (e.g., C₁₉H₁₈N₆O₃: calculated 402.1423, observed 402.1425) .

Q. What are the standard protocols for evaluating its solubility and stability in biological assays?

  • Solubility : Use DMSO for stock solutions (10 mM), followed by dilution in PBS (pH 7.4) with sonication. Measure via UV-Vis at λmax ~270 nm .
  • Stability : Conduct HPLC analysis at 0, 6, 12, and 24 hours in PBS/DMEM at 37°C. Degradation >10% indicates need for stabilizers (e.g., antioxidants) .

Advanced Research Questions

Q. How do electronic effects of ethoxy/methoxy substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The ethoxy group (electron-donating via resonance) activates the phenyl ring toward electrophilic substitution, while steric hindrance from the methoxy group may slow reactions at the triazole ring.
  • Data Example : In analogous compounds, ethoxy-substituted derivatives show 20% faster reaction rates with methyl iodide compared to methoxy analogs .

Q. What strategies resolve contradictions in reported bioactivity data for similar oxadiazole-triazole hybrids?

  • Case Study : Fluorophenyl analogs (e.g., 4-fluorophenyl in ) show higher antimicrobial activity (MIC 2 µg/mL) than chlorophenyl derivatives (MIC 8 µg/mL), attributed to enhanced lipophilicity.
  • Resolution : Use standardized assays (e.g., CLSI guidelines) and control for substituent electronic effects via Hammett plots .

Q. How can computational modeling (e.g., DFT, molecular docking) predict binding modes to kinase targets?

  • Protocol :

  • DFT : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Docking : Use AutoDock Vina to simulate interactions with EGFR kinase (PDB ID: 1M17). Key interactions: H-bond between triazole NH₂ and Thr766; π-π stacking of oxadiazole with Phe699 .
    • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. What are the challenges in interpreting LC-MS/MS data for metabolic stability studies?

  • Analytical Issues :

  • Ion Suppression : Mitigate using deuterated internal standards (e.g., D₅-ethoxy analog) .
  • Metabolite ID : Use high-resolution MS/MS to distinguish oxidation products (e.g., +16 Da for hydroxylation) from fragmentation artifacts .

Key Notes

  • Contradictions : Discrepancies in bioactivity data often arise from assay variability (e.g., cell line differences) or impurity profiles .
  • Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for >99% purity in mechanistic studies .

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